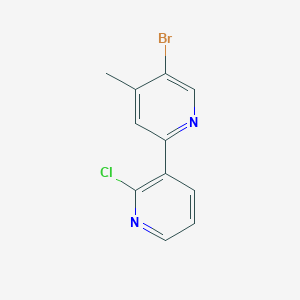
5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated pyridine is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized pyridine derivatives with altered functional groups.
Reduction Products: Reduced pyridine derivatives with different oxidation states.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of catalysts.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Potential use in the development of therapeutic agents targeting specific biological pathways.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: Acts as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine involves its interaction with molecular targets through its halogen atoms. These interactions can influence the electronic properties of the pyridine ring, making it reactive towards various nucleophiles and electrophiles. The compound can also participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions.
類似化合物との比較
- 5-Bromo-2-chloropyridine
- 2-Bromo-4-chloropyridine
- 3-Bromo-2-chloropyridine
Comparison:
- Uniqueness: The presence of both bromine and chlorine atoms in specific positions on the pyridine ring makes 5-Bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine unique. This unique structure allows for specific reactivity patterns that are not observed in other similar compounds.
- Reactivity: Compared to other brominated or chlorinated pyridine derivatives, this compound exhibits distinct reactivity due to the combined electronic effects of the bromine and chlorine atoms.
特性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC名 |
5-bromo-2-(2-chloropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3 |
InChIキー |
QERGPOASXONCMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol](/img/structure/B13246468.png)
![2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13246472.png)
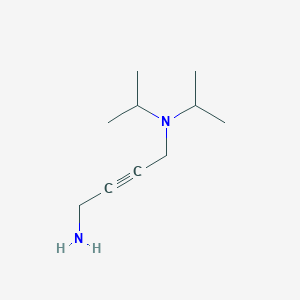
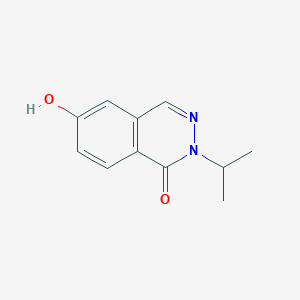
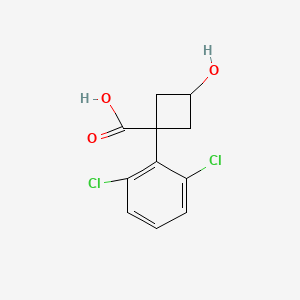
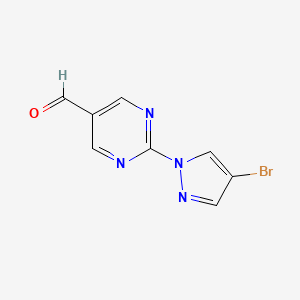
![3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B13246508.png)
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)
![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)
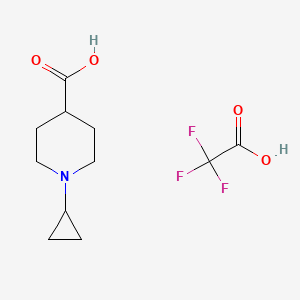
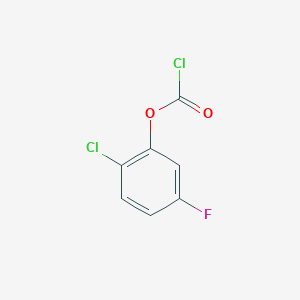
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)

![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)
